Cas no 23876-07-5 (2-(3-amino-2-methylphenyl)acetic Acid)

2-(3-Amino-2-methylphenyl)acetic acid is a substituted phenylacetic acid derivative featuring both an amino and a methyl group on the aromatic ring. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. The presence of the carboxylic acid group allows for further functionalization, while the amino group enhances its utility in coupling reactions. Its well-defined structure ensures consistent performance in applications such as peptidomimetics or bioactive compound development. The compound is typically supplied with high purity, ensuring reliability in research and industrial processes. Proper handling and storage are recommended to maintain stability.
2-(3-amino-2-methylphenyl)acetic Acid structure
23876-07-5 structure
Product Name:2-(3-amino-2-methylphenyl)acetic Acid
CAS No:23876-07-5
MF:C9H11NO2
MW:165.189142465591
CID:1415713
PubChem ID:22170261
Update Time:2025-06-08

2-(3-amino-2-methylphenyl)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-amino-2-methylphenyl)acetic acid
    • SureCN1678485
    • OR18019
    • 3-Amino-2-methylphenylacetic acid
    • 2-Amino-6-(carboxymethyl)toluene
    • 3-Amino-2-methyl-phenylessigsaeure
    • (3-amino-2-methylphenyl)acetic acid
    • 3-(Carboxymethyl)-2-methylaniline
    • EN300-1074370
    • SCHEMBL1678485
    • SB76240
    • MFCD16606086
    • 2-(3-amino-2-methylphenyl)aceticacid
    • 23876-07-5
    • CS-0370477
    • DTXSID40623176
    • 2-(3-amino-2-methylphenyl)acetic Acid
    • Inchi: 1S/C9H11NO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5,10H2,1H3,(H,11,12)
    • InChI Key: HAEOWGGKJKYBFT-UHFFFAOYSA-N
    • SMILES: OC(CC1C=CC=C(C=1C)N)=O

Computed Properties

  • Exact Mass: 165.07903
  • Monoisotopic Mass: 165.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • PSA: 63.32

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Additional information on 2-(3-amino-2-methylphenyl)acetic Acid

Introduction to 2-(3-amino-2-methylphenyl)acetic Acid (CAS No. 23876-07-5)

2-(3-amino-2-methylphenyl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 23876-07-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzoic acid derivative with an amino and a methyl substituent on the aromatic ring, has garnered attention due to its versatile structural framework and potential biological activities. The presence of both polar and non-polar functional groups makes it a valuable intermediate in the development of various therapeutic agents.

The structural motif of 2-(3-amino-2-methylphenyl)acetic acid positions it as a key precursor in medicinal chemistry. Its aromatic ring system, combined with the amino and carboxylic acid functionalities, allows for diverse chemical modifications. These modifications are crucial for tailoring the pharmacokinetic and pharmacodynamic properties of drug candidates. In recent years, there has been growing interest in exploring such derivatives for their potential roles in modulating biological pathways associated with inflammation, neurodegeneration, and metabolic disorders.

Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 2-(3-amino-2-methylphenyl)acetic acid. Machine learning models trained on large datasets of bioactive molecules have demonstrated the ability to predict binding affinities and target interactions with high accuracy. This approach has accelerated the discovery pipeline for novel therapeutic entities, making compounds such as this one more accessible for further investigation.

In the context of drug development, 2-(3-amino-2-methylphenyl)acetic acid has been investigated for its potential as a scaffold for kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By designing analogs of this compound that optimize binding to specific kinase domains, researchers aim to develop targeted therapies with improved efficacy and reduced side effects.

Another area where 2-(3-amino-2-methylphenyl)acetic acid has shown promise is in the treatment of neurodegenerative diseases. The aromatic ring system and the amino group suggest potential interactions with neurotransmitter receptors and ion channels. Preliminary studies have indicated that derivatives of this compound may exhibit neuroprotective properties by modulating oxidative stress and inflammation pathways. These findings are particularly relevant given the increasing prevalence of neurodegenerative conditions worldwide.

The synthesis of 2-(3-amino-2-methylphenyl)acetic acid can be achieved through multiple routes, each offering distinct advantages in terms of yield, purity, and scalability. Traditional methods often involve functional group transformations starting from commercially available aromatic precursors. However, modern synthetic strategies increasingly employ catalytic processes that enhance atom economy and reduce waste generation. Such green chemistry approaches align with the broader goal of sustainable pharmaceutical manufacturing.

The pharmacological evaluation of 2-(3-amino-2-methylphenyl)acetic acid has revealed several interesting properties. In vitro assays have demonstrated its ability to interact with various protein targets, including enzymes and receptors involved in metabolic regulation. Additionally, its solubility profile suggests potential for oral administration, which is a preferred route due to patient compliance advantages. These characteristics make it an attractive candidate for further preclinical development.

One notable aspect of 2-(3-amino-2-methylphenyl)acetic acid is its stability under various conditions, which is critical for both storage and formulation purposes. Stability studies have shown that the compound remains intact under controlled temperature and humidity environments, ensuring its integrity throughout the supply chain. This stability is further enhanced by protective coatings or encapsulation techniques that prevent degradation from environmental factors.

The regulatory landscape for compounds like 2-(3-amino-2-methylphenyl)acetic acid continues to evolve with advancements in drug safety assessment methodologies. Regulatory agencies now require comprehensive toxicological data before approving new drug candidates. This includes detailed studies on acute toxicity, chronic exposure effects, and potential long-term health risks. As such, thorough characterization of this compound is essential before it can be considered for human trials.

In conclusion, 23876-07-5 plays a pivotal role in modern pharmaceutical research due to its structural versatility and potential biological activities. Its applications span across multiple therapeutic areas, from oncology to neurology, making it a subject of intense scientific investigation. As research progresses, 23876-07-5 will continue to contribute valuable insights into drug design principles and molecular interactions that underpin therapeutic efficacy.

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